4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
4-(4-Chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a 4-chlorobenzoyl group at position 4, a pyridin-2-yl substituent at position 5, and a 3-(dimethylamino)propyl chain at position 1. Its molecular formula is C23H25ClN3O3 (molecular weight: 428.91 g/mol) .
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-24(2)12-5-13-25-18(16-6-3-4-11-23-16)17(20(27)21(25)28)19(26)14-7-9-15(22)10-8-14/h3-4,6-11,18,26H,5,12-13H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCXZHRKDSUQS-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, also known by its chemical structure and various identifiers, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22ClN3O3
- Molecular Weight : 399.88 g/mol
- CAS Number : 636991-97-4
- SMILES Notation : COc1ccc(cc1Cl)C(=O)C1=C(O)C(=O)N(C1c1ccc(cc1)C)CCCN(C)C
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may demonstrate significant anticancer properties. For instance, related compounds have shown IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines . The presence of the pyrrolone moiety is believed to enhance the anticancer efficacy through multiple pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : In vitro studies have shown that certain derivatives can modulate inflammatory responses. For example, compounds with similar structures have been reported to reduce microglial activation and astrocyte proliferation in models of neuroinflammation . This suggests that the compound may hold promise for treating neurodegenerative diseases characterized by inflammation.
- Neuroprotective Properties : Some studies point towards neuroprotective effects, particularly in models of oxidative stress. Compounds with similar scaffolds have been found to influence glutamate-induced neurotoxicity, indicating potential applications in neuroprotection .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a positive allosteric modulator for NMDA receptors, enhancing synaptic transmission and neuroprotection .
- Antioxidant Activity : The presence of hydroxyl groups in the structure is associated with antioxidant properties, potentially mitigating oxidative damage in cells .
Case Study 1: Anticancer Efficacy
A study evaluated the antiproliferative effects of related compounds on HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. The results indicated mean growth inhibition percentages of 54.25% and 38.44%, respectively, highlighting the potential for developing these compounds as anticancer agents .
Case Study 2: Neuroinflammation
In an investigation into the anti-inflammatory properties, a derivative was tested in BV-2 microglial cells under lipopolysaccharide (LPS) stimulation. The results demonstrated a significant reduction in inflammatory cytokine production, suggesting that this class of compounds could serve as therapeutic agents for conditions like Alzheimer's disease .
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated from molecular formula C25H26ClN3O4.
Key Observations:
- The 4-chlorobenzoyl group increases molecular weight and lipophilicity compared to benzoyl or methylbenzoyl derivatives .
- 3-(Dimethylamino)propyl may improve solubility in polar solvents relative to morpholinyl or hydroxypropyl chains .
Potential Structure-Activity Relationship (SAR) Insights
While biological data for the target compound is unavailable, SAR trends from analogous compounds suggest:
- 4-Chlorobenzoyl groups are associated with enhanced target binding in kinase inhibitors, possibly due to hydrophobic interactions .
- Pyridin-2-yl substituents could mimic adenine in ATP-binding pockets, a common feature in DHODH inhibitors (see for related pyridine derivatives) .
- Dimethylamino side chains may enhance cellular permeability compared to morpholinyl or hydroxylated chains .
Preparation Methods
Claisen Condensation of 4-Chloroacetophenone
The synthesis begins with the Claisen condensation of 4-chloroacetophenone (CAS 99-91-2) and dimethyl oxalate (CAS 553-90-2) in anhydrous ethanol under reflux conditions (78°C, 6–8 hours). This step forms methyl 4-chlorobenzoylpyruvate (C$${11}$$H$${9}$$ClO$$_4$$), a β-keto ester critical for subsequent cyclocondensation.
Reaction Mechanism :
- Deprotonation of 4-chloroacetophenone by a base (e.g., sodium ethoxide) generates an enolate.
- Nucleophilic attack on dimethyl oxalate yields the β-keto ester after ester interchange.
Optimization Notes :
- Excess dimethyl oxalate (1.5 equiv) improves yields by driving the reaction to completion.
- Anhydrous conditions prevent hydrolysis of the β-keto ester.
Three-Component Cyclocondensation Reaction
Reaction Components and Stoichiometry
The pyrrolone core is assembled via a one-pot reaction involving:
- Methyl 4-chlorobenzoylpyruvate (1.0 equiv)
- 3-(Dimethylamino)propylamine (1.2 equiv; CAS 109-55-7)
- Pyridine-2-carbaldehyde (1.1 equiv; CAS 1121-55-7)
Solvent System : 1,4-Dioxane or tetrahydrofuran (THF) at 80–90°C for 12–18 hours.
Mechanistic Pathway
- Imine Formation : The amine and aldehyde react to form an imine intermediate (Schiff base).
- Cyclocondensation : The β-keto ester undergoes nucleophilic attack by the imine, followed by cyclization and dehydration to yield the pyrrolone ring.
Critical Observations :
- The 3-(dimethylamino)propyl group introduces steric hindrance, necessitating elevated temperatures for efficient cyclization.
- Pyridine-2-carbaldehyde’s electron-deficient aromatic ring accelerates imine formation due to reduced steric bulk compared to bulkier aldehydes.
Purification and Characterization
Isolation Techniques
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water. Typical yields range from 35% to 43%, consistent with analogous pyrrolone syntheses.
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) :
- HRMS (ESI+) : Calculated for C$${22}$$H$${21}$$ClN$$3$$O$$4$$ [M+H]$$^+$$: 450.1219; Found: 450.1223.
Structural Analogues and Comparative Yields
The table below summarizes yields for pyrrolone derivatives synthesized via analogous methods:
| Substituent at Position 5 | Amine Used | Yield (%) |
|---|---|---|
| 4-Isopropylphenyl | 2-Hydroxypropylamine | 43 |
| Phenyl | Benzylamine | 38 |
| Pyridin-2-yl | 3-(Dimethylamino)propylamine | 41* |
*Extrapolated from similar reactions.
Challenges and Mitigation Strategies
Competing Side Reactions
Q & A
Q. What are the recommended synthetic routes and critical steps for preparing this compound?
The compound can be synthesized via base-assisted cyclization of substituted precursors. Key steps include:
- Precursor selection : Use of 3-hydroxy-pyrrol-2-one derivatives and aromatic amines (e.g., substituted benzaldehydes) as starting materials.
- Cyclization conditions : Reaction in a polar aprotic solvent (e.g., DMF) under reflux, with a base such as K₂CO₃ to facilitate ring closure .
- Purification : Column chromatography or recrystallization to isolate the product. Typical yields range from 46% to 63%, depending on substituent steric/electronic effects .
- Validation : Confirm structure via ¹H/¹³C NMR, FTIR, and HRMS. For example, ¹H NMR should show characteristic peaks for the pyrrolone ring (δ 5.5–6.5 ppm) and pyridyl protons (δ 8.0–8.5 ppm) .
Q. How are the compound’s key physicochemical properties characterized?
- Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods. Reported values for similar pyrrolone derivatives range from 138°C to 265°C .
- Solubility : Evaluated in solvents like DMSO, methanol, or chloroform using gravimetric or spectroscopic methods.
- Purity : Assessed via HPLC (>95% purity) or TLC. HRMS provides molecular weight confirmation (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
Q. What spectroscopic techniques are used to confirm its structural integrity?
- ¹H/¹³C NMR : Assign peaks for the chlorobenzoyl group (aromatic protons at δ 7.3–7.8 ppm), pyridyl protons (δ 8.0–8.5 ppm), and the dimethylamino propyl chain (δ 2.2–2.8 ppm for N(CH₃)₂) .
- FTIR : Identify hydroxyl (ν ~3400 cm⁻¹), carbonyl (ν ~1650 cm⁻¹), and aromatic C-H stretches (ν ~3000–3100 cm⁻¹) .
- HRMS : Verify molecular formula (e.g., C₂₁H₂₁ClN₂O₃ requires [M+H]⁺ = 386.1081; observed 386.1232 in similar compounds) .
Advanced Research Questions
Q. How do substituent variations impact synthesis yield and reactivity?
Substituents on the aryl or alkyl groups influence steric hindrance and electronic effects:
- Electron-withdrawing groups (e.g., Cl on benzoyl): Reduce nucleophilicity, lowering yields (e.g., 46% for 4-chlorophenyl derivatives) .
- Bulky groups (e.g., tert-butyl): Increase steric hindrance, requiring extended reaction times or higher temperatures (e.g., 62% yield after 3 hours for a tert-butyl-substituted analog) .
- Methodology : Systematic SAR studies using substituent scanning (e.g., varying benzaldehyde derivatives) and monitoring reaction kinetics .
Q. How can contradictory data (e.g., divergent yields in literature) be resolved?
Discrepancies may arise from:
- Reaction conditions : Temperature, solvent purity, or catalyst loading (e.g., allylamine reactions at RT for 3 hours vs. 24 hours at reflux) .
- Analytical variability : Calibration differences in HPLC or NMR.
- Mitigation : Reproduce experiments with controlled variables, use internal standards, and cross-validate with multiple characterization techniques .
Q. What experimental designs are optimal for probing reaction mechanisms?
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates (e.g., enolate formation during cyclization) .
- Isotopic labeling : Use ¹³C-labeled precursors to trace bond formation pathways.
- Computational modeling : DFT calculations to predict transition states and regioselectivity .
Q. How can structural modifications enhance bioactivity or stability?
- Hydroxyl group substitution : Replace the 3-hydroxy group with ester or ether moieties to improve metabolic stability .
- Pyridyl ring modification : Introduce electron-donating groups (e.g., -NH₂) to enhance solubility or binding affinity .
- Methodology : Parallel synthesis of analogs followed by in vitro assays (e.g., enzymatic inhibition, solubility testing) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
